

An In-depth Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyrimidine

Cat. No.: B129315

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CAS Number: 6320-15-6

This technical guide provides a comprehensive overview of **4-Chloro-2,6-dimethoxypyrimidine**, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

4-Chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative. Its structure, featuring a reactive chlorine atom and two methoxy groups on the pyrimidine ring, makes it a versatile building block for the synthesis of more complex molecules. The physicochemical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	6320-15-6	[1]
Molecular Formula	C ₆ H ₇ CIN ₂ O ₂	[1]
Molecular Weight	174.58 g/mol	[1]
IUPAC Name	4-chloro-2,6-dimethoxypyrimidine	[1]
Synonyms	6-Chloro-2,4-dimethoxypyrimidine, Pyrimidine, 4-chloro-2,6-dimethoxy-	[1]
Appearance	White to off-white crystalline powder	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water and slightly soluble in organic solvents.	[2] (for a related compound)

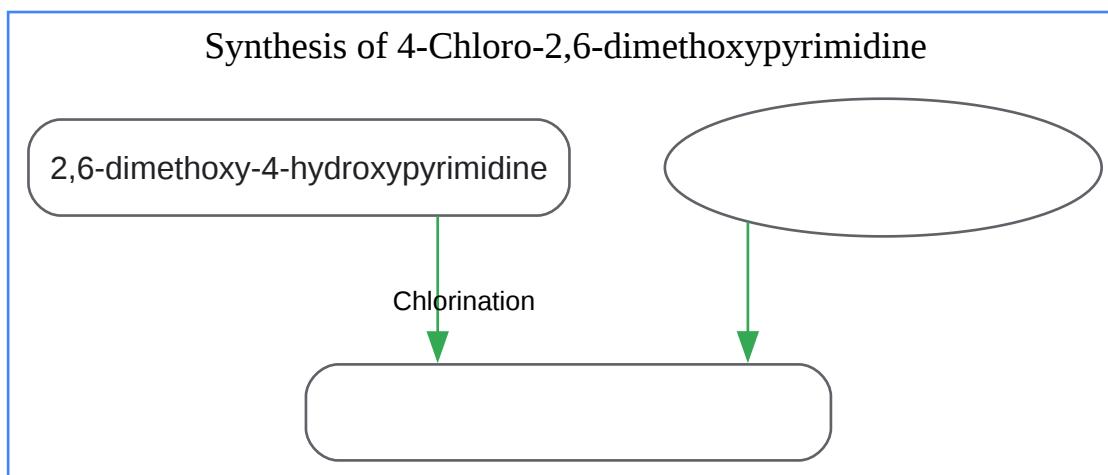
Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2,6-dimethoxypyrimidine** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of its isomer, 2-chloro-4,6-dimethoxypyrimidine, and other related pyrimidine derivatives. The general approach involves the chlorination of a corresponding hydroxypyrimidine precursor.

A likely precursor for the synthesis of **4-Chloro-2,6-dimethoxypyrimidine** is 2,6-dimethoxy-4-hydroxypyrimidine. The chlorination of this precursor can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Illustrative Synthetic Workflow

The following diagram illustrates a probable synthetic pathway.



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Caption: Proposed synthetic pathway for **4-Chloro-2,6-dimethoxypyrimidine**.

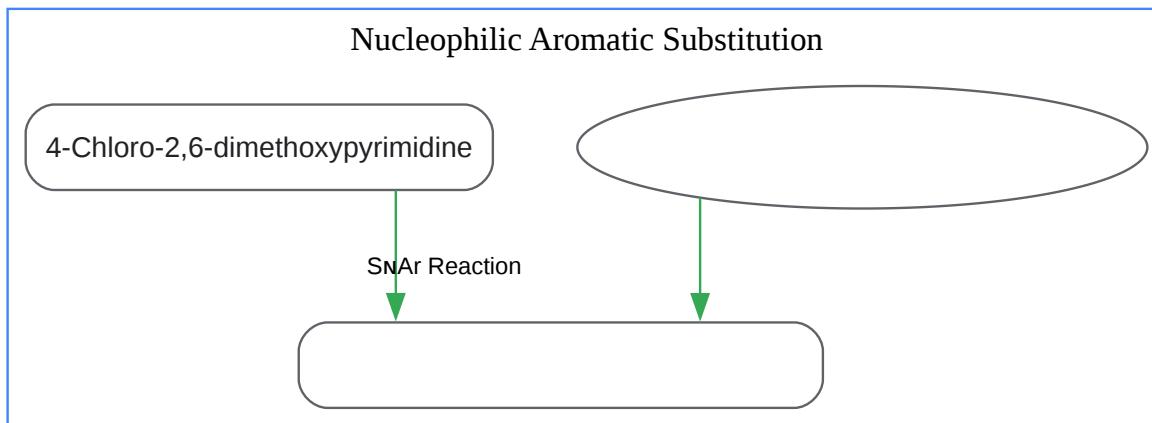
Applications in Research and Drug Development

4-Chloro-2,6-dimethoxypyrimidine serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, and the pyrimidine ring can participate in cross-coupling reactions, making it a versatile scaffold for drug discovery and agrochemical development.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups to the pyrimidine core.

General Reaction Scheme:



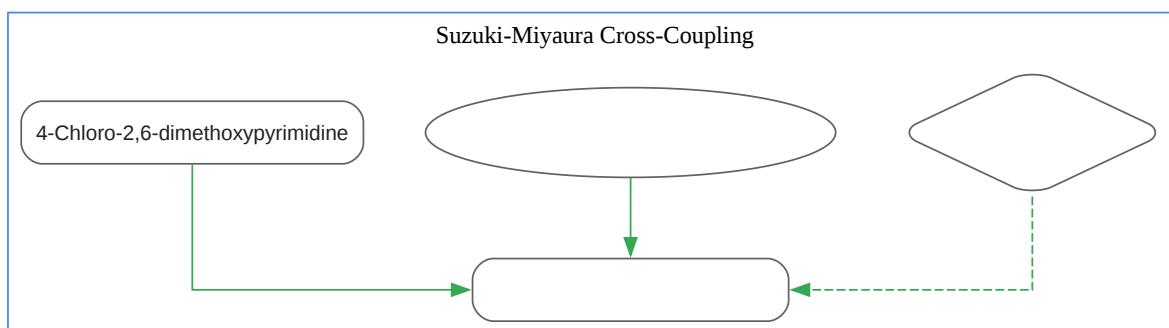
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Caption: General workflow for SNAr reactions of **4-Chloro-2,6-dimethoxypyrimidine**.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyrimidines.[3][4][5]

General Reaction Scheme:



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Caption: General workflow for Suzuki-Miyaura coupling with **4-Chloro-2,6-dimethoxypyrimidine**.

The resulting substituted pyrimidines are scaffolds for various biologically active molecules, including kinase inhibitors and other therapeutic agents.

Experimental Protocols for Related Compounds

While a specific protocol for **4-Chloro-2,6-dimethoxypyrimidine** is not available, the following protocols for the synthesis and reactions of structurally similar compounds provide valuable insights into its reactivity and handling.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (Isomer)

A patented method for the synthesis of the isomer 2-chloro-4,6-dimethoxypyrimidine involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction.^[6] This complex synthesis highlights the multi-step nature often required for preparing substituted pyrimidines.

Nucleophilic Substitution of 4,6-Dichloro-2-(methylthio)pyrimidine

A study on 4,6-dichloro-2-(methylthio)pyrimidine demonstrated a regioselective nucleophilic substitution.^[7]

- Reaction: Treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature.
- Procedure: A freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise to a stirred mixture of the dichloropyrimidine in ethanol. The reaction is stirred at room temperature for 2 hours.
- Work-up: Dichloromethane and a saturated aqueous solution of sodium bicarbonate are added. The aqueous phase is extracted with dichloromethane, and the combined organic phases are dried and evaporated to yield the product.

- Outcome: This reaction exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield, demonstrating the potential for selective substitution on the chloropyrimidine core.[7]

Safety and Handling

As with all chlorinated organic compounds, **4-Chloro-2,6-dimethoxypyrimidine** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-2,6-dimethoxypyrimidine is a valuable and versatile intermediate in organic synthesis. Its reactivity through nucleophilic substitution and cross-coupling reactions allows for the straightforward introduction of a wide range of functional groups, making it a key building block for the synthesis of diverse and complex molecules with potential applications in drug discovery and agrochemical development. While detailed studies on this specific isomer are limited in the public domain, its chemical properties and the reactivity of related compounds underscore its potential for the development of novel chemical entities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129315#4-chloro-2-6-dimethoxypyrimidine-cas-number-lookup]

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